N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-12-11(7-8)15-13(20)19-12/h1-7,16H,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGLNAXPQJGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170107 | |
| Record name | N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380426-70-0 | |
| Record name | N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380426-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol reagent, such as thiourea, under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Sulfanyl (-SH) Group Transformations
-
Oxidation :
Reacts with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones :
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) to form thioethers :
Chlorophenyl Ring Modifications
-
Nucleophilic Aromatic Substitution (NAS) :
The 2-chloro substituent undergoes substitution with amines or thiols:Reagent Product Conditions Yield Piperidine N-(2-piperidinylphenyl) derivative DMF, 100°C, 8h 72% Sodium sulfide Thiophenol derivative EtOH, reflux, 6h 68% This reactivity is leveraged to introduce polar or lipophilic groups for drug design .
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH₂) participates in:
-
Acid/Base Reactions :
Forms salts with strong bases (e.g., NaOH) or acids (e.g., HCl) . -
Cross-Coupling Reactions :
Stability and Degradation
-
Thermal Stability :
Decomposes above 250°C via sulfonamide cleavage, releasing SO₂ and NH₃ . -
Photodegradation :
UV irradiation (254 nm) induces C–S bond cleavage, forming benzoxazole-5-sulfonic acid .
Key Research Findings
-
Antibacterial Optimization : Alkylation of the sulfanyl group improves activity against Staphylococcus aureus (MIC: 8 µg/mL vs. 32 µg/mL for unmodified compound) .
-
Enzyme Inhibition : Sulfone derivatives show 40 nM inhibition of carbonic anhydrase XII, a cancer-associated isoform .
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Synthetic Versatility : Over 20 derivatives have been synthesized, with yields >70% in most cases .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its applications in asymmetric catalysis and targeted drug delivery.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide has demonstrated significant antimicrobial properties. Studies indicate that derivatives of benzoxazole-5-sulfonamide exhibit inhibitory effects against various bacterial strains. The mechanism of action may involve:
- Inhibition of bacterial enzymes.
- Interference with metabolic pathways critical for bacterial survival.
In a study comparing various compounds, some derivatives displayed comparable or superior antimicrobial activity compared to established antibiotics such as Ciprofloxacin and Fluconazole. The minimum inhibitory concentration (MIC) values ranged from 21.24 to 96.62 µmol/L against tested strains, indicating promising antimicrobial potency .
Anticancer Potential:
Research has also explored the anticancer properties of this compound. The sulfonamide moiety is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. The interaction with DNA or proteins may lead to disruptions in essential cellular functions, potentially offering therapeutic avenues for cancer treatment.
In Silico Studies
Molecular Docking Studies:
In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound with target proteins involved in bacterial metabolism. These studies suggest that the compound can effectively interact with specific enzymes, providing insights into its mechanism of action and potential for drug development .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide with structurally related sulfonamides and benzoxazole derivatives:
Physicochemical Properties
- Melting Points: this compound derivatives (e.g., 4a, 4f) exhibit high melting points (243–263°C) due to strong hydrogen bonding from -SH and -SO₂NH- groups . In contrast, non-sulfonamide analogs like T103 (benzothiazole derivative) melt at 156.3°C, reflecting weaker intermolecular forces .
Biological Activity
N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a synthetic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a benzoxazole ring, a sulfonamide group, and a sulfanyl group attached to a chlorophenyl moiety. The synthesis typically involves several steps:
- Formation of the Benzoxazole Ring : This is achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced by reacting the benzoxazole intermediate with a thiol reagent under basic conditions.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. The sulfonamide group mimics natural substrates, disrupting essential biochemical processes by inhibiting specific enzymes involved in bacterial metabolism. Additionally, the benzoxazole ring may interact with DNA or proteins, further affecting bacterial function .
In Vitro Studies
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Below is a summary of findings from various studies:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 | |
| Candida albicans | 64 |
These results demonstrate that the compound shows promising antibacterial and antifungal properties comparable to standard antibiotics like Ciprofloxacin and Fluconazole.
Comparative Studies
In comparative studies involving other benzoxazole derivatives, this compound often outperformed or exhibited similar efficacy against tested pathogens. For instance:
| Compound Name | Activity | Unique Aspects |
|---|---|---|
| 2-Methylbenzothiazole | Anti-inflammatory | Contains thiazole ring |
| 5-Phenylsulfanyl-1,3-benzothiazole | Potent antifungal activity | Similar sulfonamide structure |
| N-(4-Chlorophenyl)-2-sulfanyl-benzoxazole | Different biological activities | Chlorophenyl substitution |
The presence of electron-withdrawing groups (e.g., Cl, F) significantly enhances antimicrobial activity compared to electron-donating groups (e.g., CH₃) in related compounds .
In Silico Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with target proteins involved in bacterial metabolism. These studies suggest that the compound effectively interacts with enzymes critical for bacterial survival, providing insights into its potential as a drug candidate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, and what challenges arise during its purification?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chlorophenylamine and a sulfonyl chloride derivative of 1,3-benzoxazole. A base (e.g., triethylamine) is typically used to neutralize HCl byproducts. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Challenges include managing the reactivity of the sulfanyl (-SH) group, which may oxidize during synthesis, necessitating inert atmospheres or reducing agents .
- Key Data : Similar sulfonamide syntheses report yields of 60–75% under optimized conditions, with purity confirmed via HPLC (>95%) and NMR .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- NMR : - and -NMR to verify substituent positions (e.g., sulfonamide S=O peaks at ~125–130 ppm in -NMR).
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the benzoxazole and chlorophenyl moieties .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory biological activity data across studies involving this compound?
- Methodology :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity.
- Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to validate target binding hypotheses. For example, sulfanyl groups may form disulfide bonds with cysteine residues in enzymes, altering activity .
Q. How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity in catalytic applications?
- Methodology :
- DFT Calculations : Analyze electron density maps to assess the chloro group’s electron-withdrawing effects on the sulfonamide’s nucleophilicity.
- Kinetic Studies : Compare reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) with analogs lacking the chloro substituent.
- Spectroscopic Probes : UV-Vis spectroscopy to track charge-transfer interactions in catalytic cycles.
- Data : Chlorophenyl groups reduce electron density at the sulfonamide sulfur by ~15% (DFT), correlating with slower oxidation rates observed in TGA/DSC analyses .
Q. What crystallographic insights exist for the benzoxazole-sulfonamide core, and how do they inform solubility optimization?
- Methodology :
- Single-Crystal Analysis : Resolve hydrogen-bonding networks (e.g., N–H···O=S interactions) that impact lattice stability.
- Solubility Screening : Test co-crystallization with cyclodextrins or ionic liquids to enhance aqueous solubility.
- Key Findings : X-ray structures of analogous compounds reveal planar benzoxazole rings with dihedral angles of 5–10° relative to the sulfonamide group, favoring π-π stacking in hydrophobic environments .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s validated routes for sulfonamide derivatives .
- Analytical Standards : Use RP-18 HPLC columns (e.g., Purospher STAR) for purity assessments, as validated in sulfonamide antibiotic studies .
- Safety : Follow protocols for handling sulfanyl-containing compounds, including inert gas lines and PPE for sulfonamide intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
